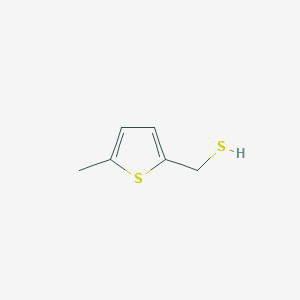![molecular formula C13H13NO3 B13481554 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the methoxy and oxirane groups in this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline typically involves the reaction of 6-methoxyisoquinoline with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the nucleophilic attack of the isoquinoline nitrogen on the epoxide, followed by ring-opening and subsequent cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
6-Methoxy-2-quinolinecarbonitrile: Contains a cyano group instead of the oxirane ring, leading to different chemical and biological properties.
4-Hydroxy-2-quinolones: Possess a hydroxyl group and exhibit different pharmacological activities.
Uniqueness
6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline is unique due to the presence of both the methoxy and oxirane groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
6-methoxy-7-(oxiran-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C13H13NO3/c1-15-12-4-9-2-3-14-6-10(9)5-13(12)17-8-11-7-16-11/h2-6,11H,7-8H2,1H3 |
Clave InChI |
RHFOQBFOTAOZFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=NC=CC2=C1)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)
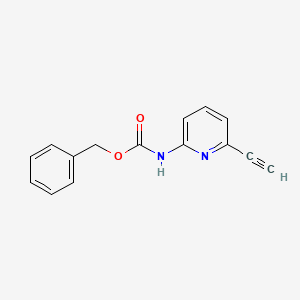
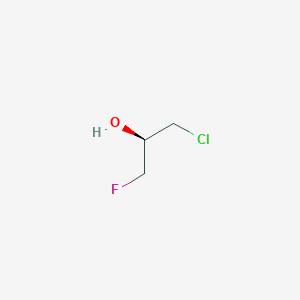
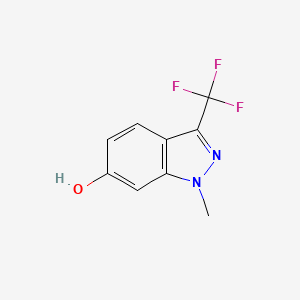
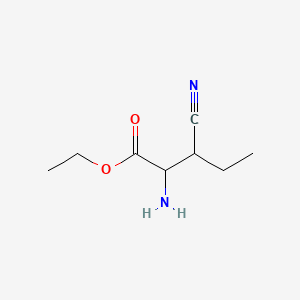

![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
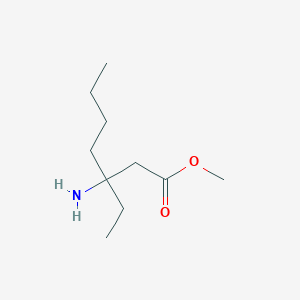

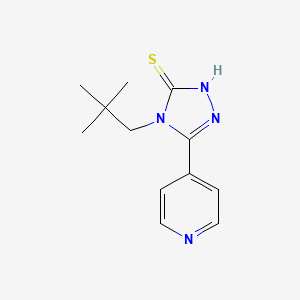
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)

